molecular formula C9H17NO B13832346 Cyclohexanecarboxamide, 1,3-dimethyl-

Cyclohexanecarboxamide, 1,3-dimethyl-

Cat. No.: B13832346
M. Wt: 155.24 g/mol
InChI Key: GKORCMMPXKSLSA-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclohexanecarboxamide is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexane, featuring a carboxamide group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with dimethylamine in the presence of anhydrous benzene to yield 1,3-Dimethylcyclohexanecarboxamide .

Industrial Production Methods: Industrial production of 1,3-Dimethylcyclohexanecarboxamide typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,3-Dimethylcyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    N,N-Dimethylcyclohexanecarboxamide: A closely related compound with similar chemical properties.

    Cyclohexanecarboxamide: Lacks the methyl groups, resulting in different reactivity and applications.

    N,N-Dimethylformamide: A commonly used solvent with a similar amide functional group.

Uniqueness: 1,3-Dimethylcyclohexanecarboxamide is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,3-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11)

InChI Key

GKORCMMPXKSLSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C)C(=O)N

Origin of Product

United States

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